6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile
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Overview
Description
6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The unique structure of this compound makes it an interesting subject for research and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile typically involves the condensation of isatin with o-phenylenediamine, followed by cyclization and functionalization steps. One common method includes:
Condensation Reaction: Isatin reacts with o-phenylenediamine in the presence of a Brønsted acid catalyst such as acetic acid or hydrochloric acid.
Cyclization: The intermediate product undergoes cyclization to form the indoloquinoxaline core structure.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the acetonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as potassium carbonate.
Major Products Formed:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile has several scientific research applications:
Medicinal Chemistry: The compound exhibits potential anticancer, antiviral, and antibacterial activities.
Materials Science: Used in the development of organic semiconductors and light-emitting materials due to its unique electronic properties.
Biological Research: Investigated for its role in modulating biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of 6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile primarily involves DNA intercalation. The planar structure of the compound allows it to insert between DNA base pairs, disrupting the normal function of the DNA molecule. This can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. The compound also interacts with various proteins, further contributing to its biological effects .
Comparison with Similar Compounds
Ellipticine: A natural cytotoxic agent with a similar planar structure.
6H-Indolo[2,3-b]quinoxaline: Another member of the indoloquinoxaline family with similar biological activities.
Uniqueness: 6H-indolo[2,3-b]quinoxalin-6-ylacetonitrile is unique due to its specific functionalization at the 6-position, which imparts distinct chemical and biological properties. This functionalization allows for targeted interactions with biological molecules, making it a valuable compound for research and development .
Properties
CAS No. |
111756-84-4 |
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Molecular Formula |
C16H10N4 |
Molecular Weight |
258.28g/mol |
IUPAC Name |
2-indolo[3,2-b]quinoxalin-6-ylacetonitrile |
InChI |
InChI=1S/C16H10N4/c17-9-10-20-14-8-4-1-5-11(14)15-16(20)19-13-7-3-2-6-12(13)18-15/h1-8H,10H2 |
InChI Key |
DLFBQGAOONYSEM-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC#N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=NC4=CC=CC=C4N=C3N2CC#N |
Origin of Product |
United States |
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